molecular formula C16H14O4 B1232202 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone CAS No. 77129-49-8

2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone

Cat. No.: B1232202
CAS No.: 77129-49-8
M. Wt: 270.28 g/mol
InChI Key: CUGDOWNTXKLQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Data

Although single-crystal X-ray diffraction data for pinostrobin chalcone remain limited, related chalcones exhibit monoclinic or orthorhombic systems with hydrogen-bonding networks stabilizing the structure. Computational models predict a planar backbone with dihedral angles of <10° between aromatic rings, optimizing π-π interactions.

Spectroscopic Features

Infrared (IR) Spectroscopy :

  • O-H stretches: 3456 cm⁻¹ (phenolic hydroxyls).
  • C=O stretch: 1623 cm⁻¹ (conjugated ketone).
  • Aromatic C=C: 1439–1623 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) :

  • Methoxy protons: δ 3.84 (singlet, 3H).
  • Aromatic protons: δ 5.96 (C3') and δ 6.11 (C5') as doublets; δ 7.38–7.62 (phenyl group).
  • Olefinic protons: δ 7.60–7.62 (trans-coupled doublets, J = 15.5 Hz).

Mass Spectrometry :

  • GC-MS shows a molecular ion peak at m/z 270.28 [M]⁺.
  • Fragmentation patterns include losses of H₂O (−18 Da) and CO (−28 Da).
Technique Key Signals Reference
IR 3456 cm⁻¹ (O-H), 1623 cm⁻¹ (C=O)
¹H NMR δ 3.84 (OCH₃), δ 7.60 (C=C)
GC-MS m/z 270.28 [M]⁺

Comparative Analysis with Related Chalcone Derivatives

Pinostrobin chalcone distinguishes itself from simpler chalcones through its 2',6'-dihydroxy-4'-methoxy substitution pattern , which enhances electron delocalization and hydrogen-bonding capacity. For example:

  • Isoliquiritigenin (2',4',4-trihydroxychalcone) lacks the methoxy group, reducing lipophilicity (LogP ≈ 2.5 vs. 3.0 for pinostrobin chalcone).
  • 4-Hydroxypanduratin A , a cyclohexenyl chalcone, features a prenyl group absent in pinostrobin chalcone, increasing molecular weight by ~100 Da.

Physicochemical Contrasts :

Compound Substitutions Molecular Weight LogP
Pinostrobin chalcone 2',6'-OH; 4'-OCH₃ 270.28 3.00
Cardamonin 2',4'-OH; 6'-OCH₃ 270.28 2.85
Isoliquiritigenin 2',4',4-trihydroxy 256.25 2.50

The 2',6'-dihydroxy arrangement in pinostrobin chalcone facilitates stronger intramolecular hydrogen bonds compared to 2'-monosubstituted analogs, as evidenced by IR shifts in O-H stretches. Additionally, its methoxy group enhances membrane permeability relative to polar hydroxylated derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77129-49-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3

InChI Key

CUGDOWNTXKLQMD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O

melting_point

163.5 - 164.5 °C

Other CAS No.

77129-49-8
18956-15-5

physical_description

Solid

Synonyms

2',6'-dihydroxy-4'-methoxychalcone

Origin of Product

United States

Preparation Methods

Solvent Extraction and Chromatography

Crushed rhizomes are subjected to sequential extraction using polar solvents such as ethanol or methanol. The extract is then fractionated via column chromatography with silica gel as the stationary phase and a gradient elution system (e.g., hexane-ethyl acetate mixtures). Pinostrobin chalcone is identified in fractions exhibiting cytotoxic activity, with yields ranging from 0.2% to 0.5% (w/w) depending on plant age and geographical origin.

Table 1: Natural Extraction Parameters for Pinostrobin Chalcone

ParameterValue/DescriptionSource
Plant SourceBoesenbergia rotunda rhizomes
Primary SolventEthanol (80%)
Chromatography Stationary PhaseSilica gel (60–120 mesh)
Yield0.2–0.5% (w/w)

Chemical Synthesis via Claisen-Schmidt Condensation

Synthetic routes to pinostrobin chalcone often employ the Claisen-Schmidt condensation, a classic method for chalcone formation. This involves the acid- or base-catalyzed reaction between a ketone and an aldehyde.

Reaction Mechanism and Conditions

The synthesis starts with 2,6-dihydroxy-4-methoxyacetophenone and benzaldehyde under alkaline conditions (e.g., NaOH in ethanol). The reaction proceeds at 60–80°C for 4–6 hours, yielding pinostrobin chalcone after crystallization.

2,6-Dihydroxy-4-methoxyacetophenone+BenzaldehydeNaOH/EtOHPinostrobin Chalcone+H2O\text{2,6-Dihydroxy-4-methoxyacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Pinostrobin Chalcone} + \text{H}_2\text{O}

Table 2: Synthetic Conditions for Pinostrobin Chalcone

ParameterValue/DescriptionSource
Starting Materials2,6-Dihydroxy-4-methoxyacetophenone, Benzaldehyde
CatalystNaOH (10% w/v)
Reaction Temperature60–80°C
Reaction Time4–6 hours
Yield65–72%

Structural Modifications and Derivative Synthesis

To enhance bioavailability or cytotoxic activity, pinostrobin chalcone is often functionalized through acylations or silylations.

Acylation for Enhanced Bioactivity

In a study by Kesuma et al. (2024), pinostrobin was modified by introducing bromine and chlorine substituents to form derivatives such as Bis-4-bromobenzyloxychalcone. These derivatives exhibited superior binding affinity (-10.77 kcal/mol) to estrogen receptors compared to the parent compound (-8.73 kcal/mol).

Silylation for Analytical Applications

The trimethylsilyl (TMS) derivative of pinostrobin chalcone (C₂₂H₃₀O₄Si₂) is prepared using hexamethyldisilazane (HMDS) as a silylating agent. This modification increases volatility for gas chromatography (GC) analysis, with a reported logP of 6.019.

Table 3: Properties of Pinostrobin Chalcone Derivatives

DerivativeMolecular FormulalogPApplicationSource
Bis-4-bromobenzyloxychalconeC₂₃H₁₈Br₂O₄5.8*Anticancer research
TMS-Pinostrobin ChalconeC₂₂H₃₀O₄Si₂6.019Chromatographic analysis

*Estimated using Crippen Method.

Purification and Characterization

Crystallization and Recrystallization

Crude pinostrobin chalcone is purified via recrystallization from ethanol-water mixtures (7:3 v/v), yielding needle-like crystals with a melting point of 168–170°C.

Spectroscopic Analysis

  • UV-Vis : λₘₐₐ = 368 nm (chalcone π→π* transition).

  • NMR : ¹H NMR (DMSO-d₆) δ 12.5 (s, 2H, phenolic -OH), 7.8 (d, J=15.6 Hz, 1H, α-H), 6.4–7.4 (m, aromatic H).

Challenges and Optimization Strategies

Solubility Limitations

Pinostrobin chalcone exhibits low aqueous solubility (log10ws = -2.32), necessitating the use of co-solvents like DMSO for in vitro studies. Stock solutions (10 mM in DMSO) remain stable for one month at -20°C.

Scalability of Synthetic Routes

While laboratory-scale synthesis achieves ~70% yield, industrial-scale production requires optimization of catalyst recycling and solvent recovery to reduce costs .

Chemical Reactions Analysis

Azide Formation and Click Chemistry

The bromoalkoxy chalcones undergo further functionalization via azidation and Cu-catalyzed cycloaddition :

  • Azidation :

    • Reagents : Sodium azide (NaN₃) in dimethylformamide (DMF).

    • Outcome : Substitution of bromine with an azide group, forming 2-(azidoalkoxy)chalcones .

  • Click Chemistry :

    • Reagents : 7-Ethynylcoumarins, Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate).

    • Conditions : Room temperature, ethanol/water mixture.

    • Mechanism : 1,3-Dipolar cycloaddition between azides and alkynes yields triazole-linked coumarin-chalcone hybrids (Figure 1) .

Figure 1: Triazole-Linked Hybrid Synthesis

text
Pinostrobin chalcone → 2-(Azidoalkoxy)chalcone → Cu-catalyzed cycloaddition → Coumarin-chalcone hybrid

Biological Activity Modulation via Structural Modifications

While not direct chemical reactions, structural analogs of pinostrobin chalcone demonstrate how functional group changes impact bioactivity:

  • Methylation : Introducing methyl groups at the α-position of the α,β-unsaturated ketone reduces fluorescence and alters electronic properties .

  • Amino Substitution : Disubstituted amino groups on the B-ring enhance fluorescence quantum yield, critical for imaging applications .

Table 2: Structure-Activity Relationships

Modification SiteFunctional GroupBiological Impact
A-ring (2'-position)Methoxy (-OCH₃)↑ Antioxidant activity
B-ringPiperidine substituent↑ Anticancer potency (IC₅₀ = 20.42 μM)

Stability and Reactivity Considerations

  • pH Sensitivity : The chalcone’s enone system undergoes hydrolysis under strongly acidic or basic conditions, forming dihydrochalcones or degradation products .

  • Photoreactivity : Ultraviolet exposure can induce [2+2] cycloaddition or isomerization, affecting pharmacological properties .

Key Research Findings

  • Synthetic Efficiency : The retro-Michael/alkylation strategy achieves yields >75% for bromoalkoxy intermediates .

  • Click Chemistry Versatility : Triazole-linked hybrids show enhanced anticancer activity compared to parent compounds .

  • Fluorescence Quenching : Electron-withdrawing groups (e.g., -NO₂) on the A-ring reduce quantum yield by 60–80% .

Scientific Research Applications

Anticancer Properties

Pinostrobin chalcone exhibits promising anticancer effects through various mechanisms. Research indicates that it can induce apoptosis in several cancer cell lines, including cervical and acute leukemia cells.

  • Mechanism of Action : Studies have shown that pinostrobin chalcone triggers mitochondrial dysfunction leading to the release of pro-apoptotic factors such as cytochrome c, which activates the caspase pathway responsible for apoptosis. For instance, in cervical cancer cells, morphological changes associated with apoptosis were observed, including DNA fragmentation and chromatin condensation .
  • Case Studies :
    • In a study involving acute leukemia cells, pinostrobin chalcone reduced cell viability and induced apoptosis through both intrinsic and extrinsic pathways. The involvement of microRNAs was also noted, suggesting a complex regulatory mechanism at play .
    • Another study highlighted its effectiveness against breast cancer cell lines (MDA-MB-231), where it significantly inhibited cell proliferation and induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 .

Effects on Adipogenic Differentiation

Pinostrobin chalcone has been investigated for its ability to influence adipogenic differentiation in mesenchymal stem cells.

  • Research Findings : A study demonstrated that pinostrobin chalcone significantly inhibited adipogenic differentiation in murine embryonic mesenchymal stem cells (C3H10T1/2). The compound decreased triglyceride accumulation and downregulated key adipogenic markers such as fatty acid-binding protein 4 (FABP4), peroxisome proliferator-activated receptor gamma (PPARγ), and CCAAT/enhancer-binding protein alpha (C/EBPα) .

Other Biological Activities

Beyond its anticancer properties, pinostrobin chalcone exhibits a range of biological activities:

  • Antimicrobial Activity : Pinostrobin chalcone has shown potential as an antimicrobial agent against various pathogens, contributing to its application in treating infections .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .
  • Antioxidant Properties : Pinostrobin chalcone acts as an antioxidant, helping to mitigate oxidative stress within cells .

Summary of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis in cancer cells via mitochondrial dysfunction and caspase activation
Inhibition of AdipogenesisDecreases triglyceride accumulation and downregulates adipogenic markers
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation markers and mediators
AntioxidantMitigates oxidative stress through free radical scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

The following table compares Pinostrobin chalcone with other chalcones in terms of structure, bioactivity, and mechanisms:

Compound Structure Key Bioactivities IC₅₀/EC₅₀ Mechanisms
Pinostrobin chalcone 2'-hydroxyflavonoid with prenyl group - Anticancer (KB, MCF7, Caski, HT-29)
- Anti-adipogenesis
- Anti-HIV-PR*
6.2–22.51 µg/mL (cancer cells) Downregulates PPARγ, C/EBPα, FABP4; inhibits triglyceride accumulation
Cardamonin 2',4'-dihydroxy-6'-methoxychalcone - Anti-HIV-1 protease
- Anticancer
31 µg/mL (HIV-PR) Binds to HIV-1 protease active site
Alpinetin 5,7-dihydroxyflavone - Moderate cytotoxicity
- Anti-inflammatory
>20 µg/mL (cancer cells) Weak interaction with cancer cell pathways
Flavokawin B Dihydrochalcone with methoxy groups - Cytotoxic (KB, MCF7) 9.4–19.8 µg/mL Unclear; likely targets mitochondrial apoptosis
3-Hydroxy-4,3',4',5'-tetramethoxychalcone Poly-methoxylated chalcone - NF-κB inhibition
- Anticancer
0.8 µM (NF-κB inhibition) Blocks NF-κB nuclear translocation

Key Research Findings

Anticancer Activity

  • Potency Across Cell Lines: Pinostrobin chalcone demonstrates broad-spectrum cytotoxicity against KB (oral carcinoma; IC₅₀ = 6.2 µg/mL), MCF7 (breast cancer; IC₅₀ = 7.3 µg/mL), and HT-29 (colon cancer; IC₅₀ = 22.51 µg/mL) . Its activity surpasses Flavokawin B and Alpinetin, likely due to its prenyl group enhancing membrane permeability .
  • Synergy with Chemotherapeutics: In combination with doxorubicin, Pinostrobin chalcone reduces the IC₅₀ of the drug by 40% in MDA-MB-231 cells, suggesting a role in overcoming multidrug resistance .

Anti-Adipogenesis Effects

  • Pinostrobin chalcone (30 µM) suppresses triglyceride accumulation in 3T3-L1 adipocytes more effectively than berberine (positive control). It downregulates SREBP1c, FASN, and SCD1 mRNA levels, key genes in lipid synthesis .

Structural Advantages Over Analogues

  • Prenylation Impact: Prenylated derivatives of Pinostrobin chalcone (e.g., compound 3 in ) show enhanced bioactivity compared to non-prenylated chalcones, likely due to increased lipophilicity and target binding .
  • Methoxy Group Limitations : Chalcones like Alpinetin, lacking prenyl or hydroxyl groups, exhibit weaker cytotoxicity (IC₅₀ >20 µg/mL), highlighting the importance of substituent positioning .

Biological Activity

Pinostrobin chalcone, a compound derived from the heartwood of Lindera umbellata and other sources, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, anti-obesity potential, and antimicrobial activities.

Chemical Structure and Properties

Pinostrobin chalcone is classified as a chalcone, characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C16H14O4C_{16}H_{14}O_{4}, and it has been identified as a potent bioactive compound in various studies.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pinostrobin chalcone against various cancer cell lines. Notably:

  • Cytotoxicity : Pinostrobin chalcone exhibits significant cytotoxic activity against human cancer cells such as KB (oral cancer), MCF-7 (breast cancer), and Caski (cervical cancer) with IC50 values of 6.2 µg/mL, 7.3 µg/mL, and 7.7 µg/mL respectively . These findings suggest that pinostrobin chalcone may inhibit cancer cell proliferation effectively.
  • Mechanism of Action : Research indicates that pinostrobin chalcone targets key proteins involved in cancer progression pathways, including PI3K/Akt and JAK/STAT signaling pathways . This modulation could lead to reduced cellular proliferation and enhanced apoptosis in cancer cells.
  • Case Studies : In silico studies have shown that pinostrobin and its derivatives can inhibit estrogen receptors, making them potential candidates for breast cancer treatment . The binding energy values obtained from docking studies indicate strong interactions with these receptors, suggesting a promising avenue for further research.

Anti-Obesity Effects

Apart from its anticancer properties, pinostrobin chalcone has been noted for its potential anti-obesity effects:

  • Inhibition of Adipogenesis : It has been shown to inhibit triglyceride accumulation in 3T3-L1 adipocytes, suggesting that pinostrobin chalcone may play a role in preventing obesity by inhibiting fat cell differentiation .

Antimicrobial Activity

Pinostrobin chalcone also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that derivatives of pinostrobin chalcone show antibacterial activity against various strains, including Bacillus subtilis and Proteus mirabilis, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Summary of Biological Activities

The following table summarizes the biological activities associated with pinostrobin chalcone:

Activity TypeEffect/OutcomeReference
AnticancerCytotoxic against KB, MCF-7, Caski cells
Anti-obesityInhibits adipogenesis in 3T3-L1 cells
AntimicrobialEffective against Bacillus subtilis
Effective against Proteus mirabilis

Q & A

Q. What are the established protocols for synthesizing and characterizing Pinostrobin chalcone in laboratory settings?

To synthesize Pinostrobin chalcone, begin with a Claisen-Schmidt condensation reaction between appropriate ketone and aldehyde precursors. Characterize the product using NMR, HPLC, and mass spectrometry to confirm structural integrity . Note that Chemical Abstracts may not use "chalcone" in compound names; instead, search via CAS Registry Number (18956-15-5) or molecular formula (C₁₆H₁₄O₄) using SciFinder or STN Easy .

Q. How can researchers validate the purity and stability of Pinostrobin chalcone in experimental assays?

Purity can be verified via HPLC (>95% purity recommended) and NMR spectroscopy. Stability tests should include temperature-controlled storage (-20°C for powder, -80°C for solvent solutions) and periodic re-analysis to detect degradation. Solubility in methanol or DMSO should be confirmed before in vitro assays, with sonication or warming to 37°C if needed .

Q. What are the standard cytotoxicity assays for evaluating Pinostrobin chalcone’s anticancer activity?

Use cell viability assays (e.g., MTT or CCK-8) on human cancer cell lines like KB (oral carcinoma), MCF7 (breast cancer), and Caski (cervical cancer). Report IC₅₀ values with triplicate measurements and include positive controls (e.g., berberine for anti-obesity studies). Ensure consistent cell passage numbers and culture conditions to minimize variability .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for Pinostrobin chalcone across studies be systematically addressed?

Conduct a meta-analysis using PICOS criteria: define Population (cell lines), Intervention (dose range), Comparison (control treatments), Outcomes (IC₅₀), and Study design (in vitro vs. in vivo). Evaluate variables such as cell passage number, assay duration, and compound purity. Cross-reference data from studies using CAS 18956-15-5 to exclude structural analogs .

Q. What mechanistic approaches are recommended to elucidate Pinostrobin chalcone’s anti-obesity effects in 3T3-L1 adipocytes?

Perform qPCR or RNA-seq to quantify expression of adipogenesis markers (e.g., C/EBPα, PPARγ2, SREBP1c) and lipid metabolism enzymes (e.g., FASN, SCD1). Combine with siRNA knockdown of target genes to confirm functional roles. Use immunofluorescence to visualize lipid droplet formation and compare results with pharmacological inhibitors like berberine .

Q. How should researchers design dose-response studies to minimize off-target effects in gene expression assays?

Optimize dosing using a narrow range (e.g., 1–10 µM) based on prior cytotoxicity data. Include time-course experiments to distinguish acute vs. chronic effects. Validate specificity via CRISPR/Cas9 gene editing or rescue experiments. Ensure RNA extraction protocols minimize degradation (e.g., TRIzol method with DNase treatment) .

Q. What statistical methods are appropriate for analyzing gene expression data in Pinostrobin chalcone studies?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes (n < 6), use non-parametric tests like Kruskal-Wallis. Normalize qPCR data to housekeeping genes (e.g., GAPDH) and report fold changes with 95% confidence intervals. Use Benjamini-Hochberg correction for high-throughput RNA-seq data to control false discovery rates .

Q. How can solubility limitations of Pinostrobin chalcone in aqueous buffers be mitigated in in vitro studies?

Pre-dissolve the compound in DMSO (final concentration ≤0.1% v/v) and dilute in culture media. For higher concentrations, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) and monitor precipitation microscopically during assays .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in studies investigating Pinostrobin chalcone’s inhibition of triglyceride accumulation?

Standardize differentiation protocols for 3T3-L1 preadipocytes (e.g., insulin/dexamethasone/IBMX induction). Use identical lipid-staining dyes (e.g., Oil Red O) and quantification methods (spectrophotometry vs. image analysis). Report cell density, media composition, and passage number. Share raw data via repositories like Figshare to enable cross-validation .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Pinostrobin chalcone across cancer cell lines?

Re-evaluate assay conditions: incubation time (48 vs. 72 hours), serum concentration, and seeding density. Compare batch-to-batch variability in compound purity using LC-MS. Collaborate with independent labs to replicate studies under blinded conditions .

Methodological Optimization

Q. What in vivo models are suitable for validating Pinostrobin chalcone’s anti-inflammatory and anticancer effects?

Use murine xenograft models (e.g., athymic nude mice with KB tumors) for anticancer activity. For anti-inflammatory studies, employ LPS-induced inflammation models in zebrafish or mice. Monitor pharmacokinetics via LC-MS/MS to assess bioavailability and metabolite formation .

Q. How can computational tools enhance the study of Pinostrobin chalcone’s structure-activity relationships?

Perform molecular docking (AutoDock Vina) to predict interactions with targets like PPARγ or fatty acid synthase. Use QSAR models to optimize substituents on the chalcone scaffold for enhanced potency. Validate predictions with synthetic analogs and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone
Reactant of Route 2
Reactant of Route 2
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.